5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C17H21NO3S and a molecular weight of 319.4 g/mol This compound features a sulfonyl group attached to a phenylethylamine backbone, which is further substituted with a methoxy group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and phenylethylamine.
Reaction Conditions: The sulfonyl chloride is reacted with phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and temperature control, and implementing continuous purification techniques to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 5-hydroxy-2,4-dimethylphenylsulfonyl(phenylethyl)amine.
Reduction: Formation of (5-Methoxy-2,4-dimethylphenyl)thioamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethylamine backbone may interact with neurotransmitter receptors, influencing biological pathways.
Comparison with Similar Compounds
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-substituted phenylethylamines:
(4-Methoxyphenyl)sulfonylamine: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine:
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-10-13(2)17(11-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWZMUJVMPWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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